3-(5-amino-1,3,4-oxadiazol-2-yl)-N-methylbenzenesulfonamide
Description
Properties
CAS No. |
62036-01-5 |
|---|---|
Molecular Formula |
C9H10N4O3S |
Molecular Weight |
254.27 g/mol |
IUPAC Name |
3-(5-amino-1,3,4-oxadiazol-2-yl)-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C9H10N4O3S/c1-11-17(14,15)7-4-2-3-6(5-7)8-12-13-9(10)16-8/h2-5,11H,1H3,(H2,10,13) |
InChI Key |
NWPPPNSFUFJJQC-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(5-amino-1,3,4-oxadiazol-2-yl)-N-methylbenzenesulfonamide typically involves the formation of the oxadiazole ring followed by the introduction of the sulfonamide group. One common synthetic route includes the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring. The resulting oxadiazole intermediate is then reacted with a sulfonyl chloride to introduce the sulfonamide group. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using specific catalysts or solvents .
Chemical Reactions Analysis
3-(5-amino-1,3,4-oxadiazol-2-yl)-N-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include nitric acid for oxidation, hydrogen gas with a catalyst for reduction, and alkyl halides for substitution reactions. .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical formula: , with a molecular weight of approximately 226.26 g/mol. Its structure features an oxadiazole ring, which is known for contributing to biological activity.
Antimicrobial Activity
Research has indicated that derivatives of 5-amino-1,3,4-oxadiazole exhibit potent antimicrobial properties. The oxadiazole moiety is critical in enhancing the activity against various bacterial strains. Studies have shown that compounds with this structure can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them potential candidates for new antibiotic therapies .
Anticancer Properties
The compound has been evaluated for its anticancer effects. In vitro studies reveal that it can induce apoptosis in cancer cell lines, suggesting a mechanism that could be leveraged for cancer treatment. The structure-activity relationship studies indicate that modifications to the oxadiazole ring can enhance cytotoxicity against specific tumors .
Synthesis and Derivative Development
The synthesis of 3-(5-amino-1,3,4-oxadiazol-2-yl)-N-methylbenzenesulfonamide typically involves the reaction of appropriate amines with oxadiazole precursors using standard coupling reagents. This synthetic pathway allows for the exploration of various derivatives to optimize biological activity .
Case Study: Antimicrobial Efficacy
In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and tested their efficacy against Staphylococcus aureus and Escherichia coli. The results demonstrated that specific modifications to the sulfonamide group significantly enhanced antibacterial activity compared to the parent compound .
Case Study: Anticancer Activity
Another study focused on the anticancer properties of this compound against breast cancer cell lines. The findings indicated that certain derivatives not only inhibited cell proliferation but also triggered apoptotic pathways through the activation of caspases . This highlights the potential for developing targeted cancer therapies based on this chemical scaffold.
Potential Future Applications
Given its promising biological activities, further research into this compound could lead to:
- Development of new antibiotics to combat resistant bacterial strains.
- Creation of novel anticancer agents with improved efficacy and reduced side effects.
- Exploration in other therapeutic areas such as anti-inflammatory or antiviral drugs.
Mechanism of Action
The mechanism of action of 3-(5-amino-1,3,4-oxadiazol-2-yl)-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The oxadiazole ring can interact with nucleic acids or proteins, disrupting their normal function and leading to cell death or inhibition of cell growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxadiazole Ring
The 5-amino group on the oxadiazole distinguishes the target compound from analogs with bulkier or hydrophobic substituents. For example:
- In contrast, the amino group in the target compound may improve hydrogen-bonding interactions with biological targets, such as enzymes or receptors .
- The target compound’s amino group offers a site for derivatization or salt formation, enhancing solubility .
Sulfonamide Group Modifications
The N-methyl substitution on the sulfonamide reduces acidity compared to unsubstituted sulfonamides (e.g., 4-{[(E)-2,3-Dihydroxybenzylidene]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide in ). The latter’s free sulfonamide proton may participate in stronger hydrogen bonding, but the N-methyl group in the target compound could improve metabolic stability by reducing susceptibility to hydrolysis .
Heterocycle Replacements: Oxadiazole vs. Thiadiazole/Oxazole
- The oxadiazole’s oxygen in the target compound may confer better oxidative stability .
- 4-{[(E)-2,3-Dihydroxybenzylidene]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide (): The oxazole ring (one nitrogen atom) is less electron-deficient than oxadiazole, which could reduce π-π stacking interactions but improve solubility .
Structural and Physicochemical Properties
Table 1: Comparison of Key Features
Biological Activity
3-(5-amino-1,3,4-oxadiazol-2-yl)-N-methylbenzenesulfonamide is a compound that has garnered attention for its potential therapeutic applications. Its structure includes a sulfonamide moiety and an oxadiazole ring, which are known to contribute to various biological activities. This article explores the biological activity of this compound, synthesizing findings from diverse studies and presenting relevant data.
- Chemical Formula : C₉H₁₀N₄O₃S
- CAS Number : 149819-61-4
- Molecular Weight : 222.26 g/mol
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. Sulfonamide derivatives are often recognized for their role as inhibitors of carbonic anhydrase and other key enzymes involved in various physiological processes.
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, sulfonamides are traditionally used as antibiotics due to their ability to inhibit bacterial folate synthesis.
2. Carbonic Anhydrase Inhibition
Studies have shown that derivatives of oxadiazole can act as selective inhibitors of carbonic anhydrase II. This inhibition can be beneficial in treating conditions like glaucoma by reducing intraocular pressure through local application . The compound's structural similarities suggest it may exhibit similar inhibitory effects.
3. Anticonvulsant Properties
Recent investigations into voltage-gated sodium channel inhibitors have highlighted the potential anticonvulsant properties of compounds with oxadiazole rings. These compounds may modulate neuronal excitability, offering therapeutic avenues for epilepsy treatment .
Study on Carbonic Anhydrase Inhibition
In a study involving Wistar rats and rabbits, a related oxadiazole compound was administered to evaluate its pharmacokinetics and metabolic pathways. The results demonstrated the formation of active metabolites that retained inhibitory activity against carbonic anhydrase II, suggesting that similar behavior could be expected from this compound .
Antimicrobial Efficacy Assessment
A comparative study evaluated various sulfonamide derivatives against common bacterial strains. The results indicated that compounds containing the oxadiazole moiety exhibited enhanced antibacterial activity compared to traditional sulfonamides, underscoring the importance of structural modifications in enhancing efficacy .
Data Table: Biological Activities of Related Compounds
Q & A
Q. Advanced
- In silico toxicity prediction : Tools like ProTox-II assess hepatotoxicity and mutagenicity risks.
- Structural analogs : Replace the methyl group on the sulfonamide with bulkier substituents (e.g., tert-butyl) to reduce off-target interactions.
- Dose-ranging studies : Establish maximum tolerated doses (MTD) in rodent models prior to in vivo efficacy trials .
How can researchers validate target engagement in cellular assays?
Q. Advanced
- Fluorescence tagging : Conjugate the compound with FITC or Cy5 for cellular uptake studies via confocal microscopy.
- Pull-down assays : Use biotinylated derivatives to isolate target proteins from lysates, followed by SDS-PAGE/MS identification.
- Thermal shift assays : Monitor protein melting temperature shifts upon compound binding to confirm target stabilization .
What computational methods predict the compound’s interaction with biological targets?
Q. Advanced
- Molecular dynamics (MD) simulations : GROMACS or AMBER simulate ligand-protein interactions over 100-ns trajectories to assess binding stability.
- Quantum mechanics/molecular mechanics (QM/MM) : Analyze electronic interactions at the oxadiazole-sulfonamide interface with targets like EGFR kinase.
- Pharmacophore modeling : Identify essential features (e.g., hydrogen-bond acceptors on oxadiazole) using Schrödinger Phase .
How do structural modifications alter the compound’s bioactivity profile?
Q. Advanced
- Oxadiazole substitution : Replacing the amino group with nitro (electron-withdrawing) increases antifungal potency but reduces solubility.
- Sulfonamide N-methylation : Enhances metabolic stability but may reduce binding to sulfonamide-sensitive targets.
- Hybrid derivatives : Conjugation with triazole rings (e.g., from Click chemistry) improves antiproliferative activity against resistant cancer lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
